molecular formula C15H14N4O3S B11481004 7-nitro-8-(piperidin-1-yl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one

7-nitro-8-(piperidin-1-yl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one

Cat. No.: B11481004
M. Wt: 330.4 g/mol
InChI Key: WISMGOOWIWXSFM-UHFFFAOYSA-N
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Description

7-nitro-8-(piperidin-1-yl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one is a heterocyclic compound that features a thiazole ring fused with a quinazoline moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

7-nitro-8-(piperidin-1-yl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions . Reaction conditions typically involve heating and the use of solvents like ethanol or dimethylformamide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can yield a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

7-nitro-8-(piperidin-1-yl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-nitro-8-(piperidin-1-yl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and quinazoline derivatives, such as:

    Dabrafenib: A thiazole-containing anticancer drug.

    Dasatinib: Another thiazole-containing anticancer agent.

    Epothilone: A thiazole-containing compound with anticancer properties.

Uniqueness

What sets 7-nitro-8-(piperidin-1-yl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one apart is its unique combination of a nitro group, piperidinyl group, and the thiazoloquinazoline core

Properties

Molecular Formula

C15H14N4O3S

Molecular Weight

330.4 g/mol

IUPAC Name

7-nitro-8-piperidin-1-yl-[1,3]thiazolo[3,2-a]quinazolin-5-one

InChI

InChI=1S/C15H14N4O3S/c20-14-10-8-13(19(21)22)12(17-4-2-1-3-5-17)9-11(10)18-6-7-23-15(18)16-14/h6-9H,1-5H2

InChI Key

WISMGOOWIWXSFM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=C3C(=C2)N4C=CSC4=NC3=O)[N+](=O)[O-]

Origin of Product

United States

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